Cas no 367967-01-9 (Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate)

Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate
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- Inchi: 1S/C13H19NO4/c1-3-17-12(15)6-5-10-8-14-9-11(10)7-13(16)18-4-2/h8-9,14H,3-7H2,1-2H3
- InChI Key: UWVKWEQVHYIDHQ-UHFFFAOYSA-N
- SMILES: N1C=C(CC(OCC)=O)C(CCC(OCC)=O)=C1
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E679645-1000mg |
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate |
367967-01-9 | 1g |
$856.00 | 2023-05-18 | ||
TRC | E679645-1g |
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate |
367967-01-9 | 1g |
$ 705.00 | 2022-06-02 | ||
TRC | E679645-500mg |
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate |
367967-01-9 | 500mg |
$442.00 | 2023-05-18 | ||
TRC | E679645-250mg |
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate |
367967-01-9 | 250mg |
$236.00 | 2023-05-18 | ||
TRC | E679645-2.5g |
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate |
367967-01-9 | 2.5g |
$1803.00 | 2023-05-18 |
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate (CAS No. 367967-01-9): A Comprehensive Overview
Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate, identified by its CAS number 367967-01-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The detailed examination of its chemical properties, synthesis pathways, and emerging applications provides a comprehensive understanding of its relevance in contemporary research.
The molecular structure of Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate consists of several key functional groups, including an ester group, a pyrrole ring, and an ethoxyethyl moiety. These components contribute to the compound's versatility, enabling its use in various chemical reactions and biological assays. The presence of the pyrrole ring is particularly noteworthy, as pyrrole derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic purposes. Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate fits into this trend, as it serves as a valuable intermediate in the synthesis of more complex molecules. Research has demonstrated its utility in constructing pharmacophores that exhibit desirable pharmacological properties, such as anti-inflammatory and anti-cancer effects. The compound's ability to serve as a building block for drug candidates underscores its importance in modern pharmaceutical research.
The synthesis of Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrrole derivative, followed by functionalization at the 4-position with the ethoxyethyl group. Subsequent esterification steps complete the molecular framework. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity. These methodologies highlight the compound's role in pushing the boundaries of synthetic organic chemistry.
One of the most compelling aspects of Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate is its potential application in drug discovery. The compound's structural features make it a candidate for further derivatization into lead compounds with therapeutic activity. Studies have shown that modifications to the pyrrole ring and ethoxyethyl side chain can significantly alter biological activity. This flexibility allows researchers to fine-tune properties such as solubility, metabolic stability, and target binding affinity. Such tunability is crucial for developing drugs that are both effective and safe.
The integration of computational methods into the study of Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate has further accelerated progress in drug development. Molecular modeling techniques enable researchers to predict how the compound will interact with biological targets at the atomic level. This approach has been instrumental in identifying promising derivatives and optimizing their design before experimental synthesis begins. By leveraging computational power alongside traditional wet chemistry methods, scientists can streamline the drug discovery process significantly.
Recent advancements in biocatalysis have also opened new avenues for exploring Ethyl 3-(4-(2-Ethoxy-2-oxoethyl)-1H-pyrrol-3-yl)propanoate's potential. Enzymatic reactions offer a sustainable alternative to traditional synthetic routes, reducing waste and improving yields. For instance, lipases have been employed to catalyze esterification reactions under mild conditions, enhancing overall efficiency. Such green chemistry approaches align with global efforts to develop more environmentally friendly pharmaceutical processes.
The role of Ethyl 3-(4-(2-Ethoxy-2-oxyethyl)-1H-pyrrol-3-y]propanoate extends beyond mere intermediates; it also serves as a model system for understanding complex molecular interactions. Its study contributes to our fundamental knowledge of how small molecules modulate biological pathways. This insight is invaluable for designing drugs that can effectively interfere with disease mechanisms without causing unintended side effects.
Future research directions for Ethyl 3-(4-(2-Ethoxy--ox ethyl)-1H-pyrrol--y]propanoate include exploring its role in combinatorial chemistry and library screening programs. By generating diverse derivatives systematically, researchers can identify novel bioactive compounds more efficiently than traditional methods allow. Additionally, investigating its behavior in living systems will provide insights into its pharmacokinetic properties, which are critical for determining clinical efficacy.
In conclusion, Ethyl 3-(4((--ethoxy--eth ox ethyl))-1H-pyrrol-y]propanoate (CAS No.36796701) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile reactivity make it a valuable tool for drug development and synthetic innovation. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing global health challenges.
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